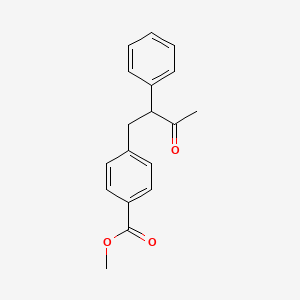

Methyl 4-(3-oxo-2-phenylbutyl)benzoate

Description

Methyl 4-(3-oxo-2-phenylbutyl)benzoate is an organic compound featuring a benzoate ester core substituted at the para position with a 3-oxo-2-phenylbutyl chain. The structure comprises a methyl ester group attached to the benzene ring, with a ketone (3-oxo) and a phenyl group branching from the second carbon of the butyl chain.

Properties

CAS No. |

54636-00-9 |

|---|---|

Molecular Formula |

C18H18O3 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

methyl 4-(3-oxo-2-phenylbutyl)benzoate |

InChI |

InChI=1S/C18H18O3/c1-13(19)17(15-6-4-3-5-7-15)12-14-8-10-16(11-9-14)18(20)21-2/h3-11,17H,12H2,1-2H3 |

InChI Key |

ZBQWFCORHZHVPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-oxo-2-phenylbutyl)benzoate can be synthesized through the esterification of 4-(3-oxo-2-phenylbutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxo-2-phenylbutyl)benzoate undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as nitric acid for nitration.

Major Products Formed

Hydrolysis: 4-(3-oxo-2-phenylbutyl)benzoic acid and methanol.

Reduction: Corresponding alcohols or aldehydes.

Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(3-oxo-2-phenylbutyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-oxo-2-phenylbutyl)benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Variations

Methyl 4-(3-oxopropyl)benzoate (CAS 73166-52-6)

- Structure : Features a shorter 3-oxopropyl chain (CH₂CH₂CO-) instead of the 3-oxo-2-phenylbutyl group.

- Key Differences :

- Absence of the phenyl branch reduces steric bulk and aromatic interactions.

- Lower molecular weight (C₁₁H₁₂O₃ vs. C₁₈H₁₈O₃ for the target compound).

Compounds C1–C7 from

- Structure: Methyl benzoate derivatives linked to 2-arylquinoline-4-carbonyl groups via a piperazine ring (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate).

- Key Differences: Presence of a quinoline-piperazine pharmacophore instead of an alkyl chain.

Functional Group Modifications

Methyl 4-({N-[2-(benzyl-amino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate ()

- Structure: Contains an amide-linked dimethylaminobenzamido group and a benzyl-amino side chain.

- Key Differences :

- Introduction of tertiary amine and amide groups increases hydrogen-bonding capacity.

- Higher polarity compared to the ketone and phenyl groups in the target compound.

- Implications : Such modifications are typical in HDAC inhibitors, where polar interactions with enzyme active sites are critical .

Nitration of Methyl Benzoate Derivatives ()

- Methodology: Nitration using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH.

- Relevance : While the target compound lacks nitro groups, similar ester derivatives (e.g., Methyl 4-(3-oxopropyl)benzoate) may undergo analogous reactions. Nitration typically proceeds at the meta position due to the ester's directing effects.

- Yield Considerations : reports good yields for nitrated analogs, suggesting robustness of ester functionalization under acidic conditions .

Research Implications and Gaps

- Structural Insights : The phenyl group in Methyl 4-(3-oxo-2-phenylbutyl)benzoate may enhance binding to hydrophobic pockets in proteins, but experimental validation is needed.

- Synthetic Challenges : and highlight the use of piperazine and amide linkages for bioactive molecules, suggesting that similar strategies could be applied to functionalize the target compound.

- Data Limitations: No direct spectroscopic or pharmacological data for this compound are available in the provided evidence, necessitating further experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.